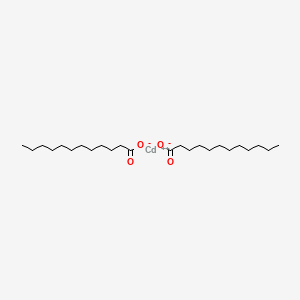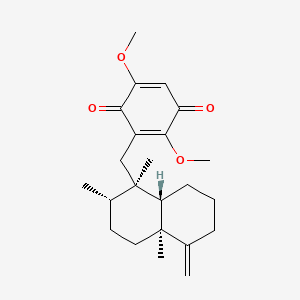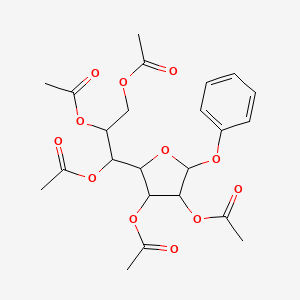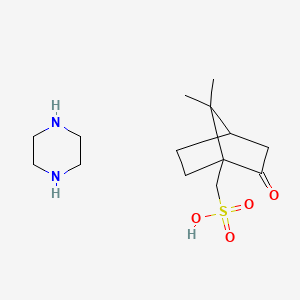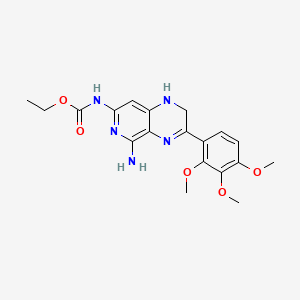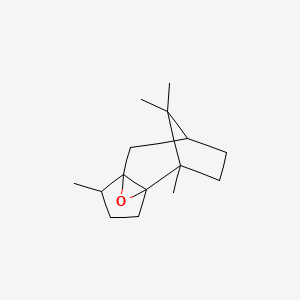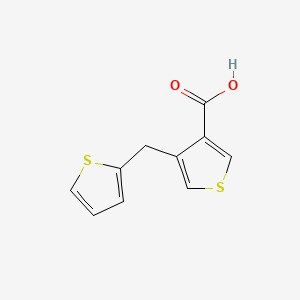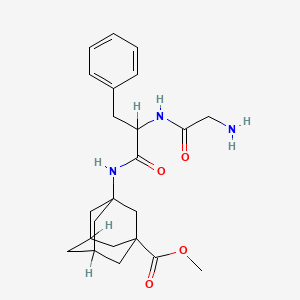
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate is a complex organic compound that features a unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a carboxylate group, followed by the introduction of the aminoacetyl and phenylpropanoyl groups through amide bond formation. Common reagents used in these steps include carboxylic acids, amines, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may offer potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are used as antiviral agents.
Other similar compounds: include various amino acid derivatives and peptide mimetics that feature similar functional groups and structural motifs.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane core with aminoacetyl and phenylpropanoyl groups, which may confer unique biological and chemical properties not found in other compounds.
Properties
CAS No. |
80110-39-0 |
|---|---|
Molecular Formula |
C23H31N3O4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]adamantane-1-carboxylate |
InChI |
InChI=1S/C23H31N3O4/c1-30-21(29)22-9-16-7-17(10-22)12-23(11-16,14-22)26-20(28)18(25-19(27)13-24)8-15-5-3-2-4-6-15/h2-6,16-18H,7-14,24H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
YQNDVKPSYXMQOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


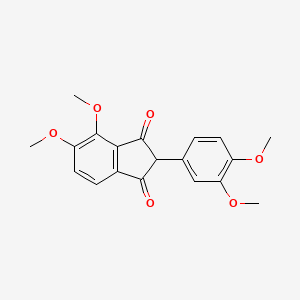
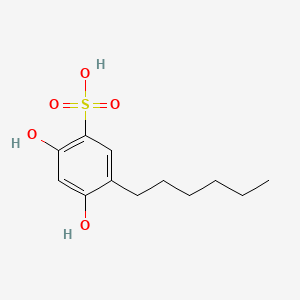
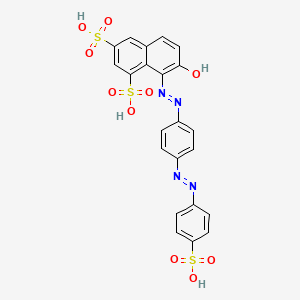

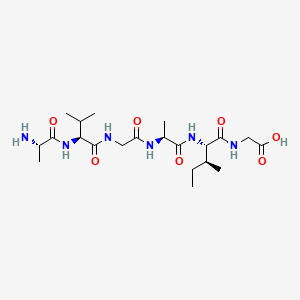
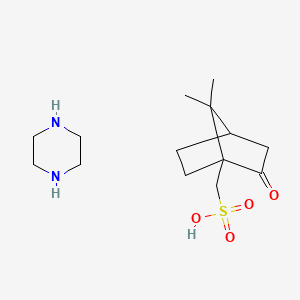
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
